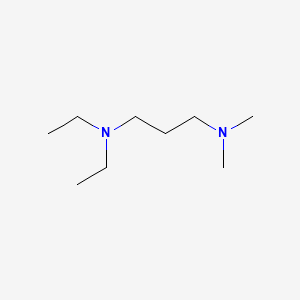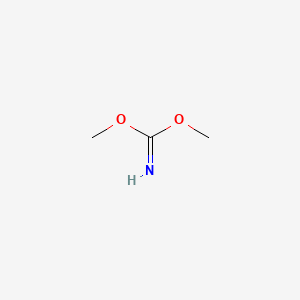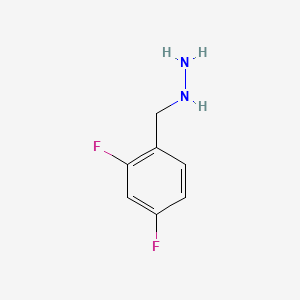
N,N,N',N'-Tetramethyl-4,4'-azodianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-4,4’-azodianiline is an organic compound with the molecular formula C16H20N4. It is a derivative of azobenzene, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its vibrant color and is used in various industrial applications, particularly in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-4,4’-azodianiline can be synthesized through the diazotization of N,N-dimethylaniline followed by coupling with another molecule of N,N-dimethylaniline. The reaction typically involves the following steps:
Diazotization: N,N-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another molecule of N,N-dimethylaniline in an alkaline medium to form N,N,N’,N’-Tetramethyl-4,4’-azodianiline.
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-4,4’-azodianiline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-Tetramethyl-4,4’-azodianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: It can be reduced to form N,N,N’,N’-Tetramethyl-4,4’-phenylenediamine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of N,N,N’,N’-Tetramethyl-4,4’-phenylenediamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-4,4’-azodianiline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-4,4’-azodianiline involves its ability to undergo redox reactions and interact with various molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with a methylene bridge instead of an azo group.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another derivative with different functional groups.
Uniqueness: N,N,N’,N’-Tetramethyl-4,4’-azodianiline is unique due to its azo linkage, which imparts distinct chemical and physical properties. This linkage allows the compound to participate in specific redox reactions and makes it valuable in dye synthesis and other applications.
Eigenschaften
CAS-Nummer |
6257-64-3 |
|---|---|
Molekularformel |
C16H20N4 |
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N4/c1-19(2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
NMTGSDIMWJJCNO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
| 6257-64-3 | |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






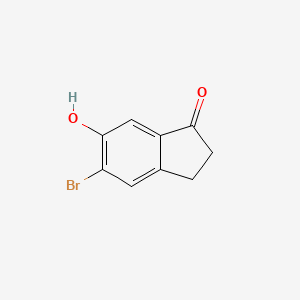

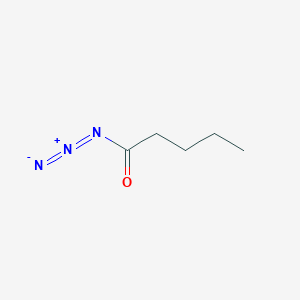
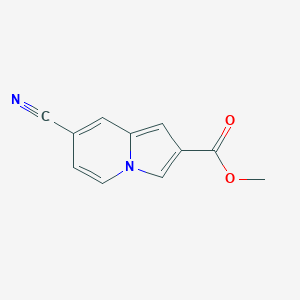
![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)
